molecular formula C22H21ClN2O3S B12121714 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole

Cat. No.: B12121714
M. Wt: 428.9 g/mol
InChI Key: MVVGZEGTUQHUHR-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines.

    Introduction of the sulfonyl group: This step might involve sulfonylation reactions using sulfonyl chlorides.

    Attachment of the naphthalen-1-ylmethyl group: This can be done through alkylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This might reduce the imidazole ring or other functional groups.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole depends on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
  • 1-(5-chloro-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole

Uniqueness

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole

InChI

InChI=1S/C22H21ClN2O3S/c1-15-12-20(28-2)21(14-19(15)23)29(26,27)25-11-10-24-22(25)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,12,14H,10-11,13H2,1-2H3

InChI Key

MVVGZEGTUQHUHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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